Doxorubicinone valerate

Analytical reference standards Anthracycline impurity profiling Structural characterization

Procure the only pharmacopeially traceable aglycone-valerate reference standard for Daunorubicin API impurity analysis. Unlike glycosylated 14-valerate analogs (valrubicin, AD-32) or free doxorubicinone, this C-14 esterified aglycone provides unique chromatographic retention and MS fragmentation signatures essential for selective method validation. Its distinct lipophilicity and molecular recognition prevent analytical non-compliance and experimental irreproducibility inherent in generic substitution.

Molecular Formula C26H26O10
Molecular Weight 498.5 g/mol
CAS No. 158699-93-5
Cat. No. B1447673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicinone valerate
CAS158699-93-5
Molecular FormulaC26H26O10
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
InChIInChI=1S/C26H26O10/c1-3-4-8-17(29)36-11-16(28)26(34)9-13-18(14(27)10-26)24(32)21-20(23(13)31)22(30)12-6-5-7-15(35-2)19(12)25(21)33/h5-7,14,27,31-32,34H,3-4,8-11H2,1-2H3/t14-,26-/m0/s1
InChIKeyIVNIGSFXMGPCOA-RXBISOJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxorubicinone Valerate (CAS 158699-93-5): Procurement-Grade Overview and Baseline Identity


Doxorubicinone valerate is a semisynthetic anthracycline derivative comprising the doxorubicin aglycone core (doxorubicinone) esterified with valeric acid at the C-14 position, yielding the molecular formula C₂₆H₂₆O₁₀ and a molecular weight of approximately 498.48–498.49 g/mol [1]. The compound is fully characterized and is primarily utilized as a reference standard for daunorubicin active pharmaceutical ingredient (API) traceable to pharmacopeial standards, including USP or EP . As an aglycone-ester conjugate, doxorubicinone valerate represents a distinct chemotype within the anthracycline analog landscape, differing fundamentally from glycosylated parent drugs such as doxorubicin and from alternative 14-valerate anthracycline analogs that retain the daunosamine sugar moiety [1].

Doxorubicinone Valerate (CAS 158699-93-5): Why Generic Substitution Fails in Procurement


Generic substitution fails for doxorubicinone valerate because it occupies a unique structural and physicochemical space distinct from both the parent aglycone (doxorubicinone) and the clinically established 14-valerate analogs (e.g., valrubicin, AD-32, AD-198) that retain the glycosidic daunosamine moiety. The absence of the sugar group fundamentally alters lipophilicity, membrane permeability, and molecular recognition properties relative to glycosylated comparators . Unlike doxorubicinone, which exists as a free C-14 hydroxyl, the valerate ester at C-14 confers increased lipophilicity that may influence both analytical behavior and, if used in mechanistic studies, cellular partitioning kinetics . Moreover, as a reference standard explicitly designated for daunorubicin API traceability rather than as an active pharmaceutical ingredient, doxorubicinone valerate serves a specific regulatory and analytical function that doxorubicin, doxorubicinone, or glycosylated 14-valerate anthracyclines cannot fulfill without compromising method validation . Consequently, procurement decisions predicated on assumed functional equivalence to any in-class analog risk analytical non-compliance and experimental irreproducibility.

Doxorubicinone Valerate (CAS 158699-93-5): Quantitative Differentiation Evidence for Scientific Selection


Structural Differentiation from Glycosylated 14-Valerate Analogs

Doxorubicinone valerate is the aglycone 14-valerate ester derivative, lacking the daunosamine sugar moiety present in valrubicin (N-trifluoroacetyladriamycin-14-valerate; AD-32) and AD-198 (N-benzyladriamycin-14-valerate). This structural distinction results in a molecular weight of approximately 498.5 g/mol for doxorubicinone valerate versus 723.6 g/mol for valrubicin [1]. The absence of the glycosidic moiety eliminates the topoisomerase II-DNA ternary complex stabilization mechanism characteristic of glycosylated anthracyclines, and removes the primary site of enzymatic cleavage required for activation of glycosylated 14-valerate prodrugs .

Analytical reference standards Anthracycline impurity profiling Structural characterization

Lipophilicity Enhancement via C-14 Valerate Esterification

Esterification of the C-14 hydroxyl group with a five-carbon valerate chain increases the lipophilicity (fat-solubility) of the compound compared to the parent doxorubicin molecule . This modification represents a deliberate structural strategy to alter physicochemical properties relative to the unmodified aglycone doxorubicinone, which bears a free C-14 hydroxyl group.

Physicochemical properties Lipophilicity Partition coefficient Solubility

Regulatory Designation as Daunorubicin API Reference Standard

Doxorubicinone valerate is a fully characterized chemical compound specifically designated and employed as a reference standard for daunorubicin API, with compliance to regulatory guidelines and traceability to pharmacopeial standards (USP or EP) . This regulatory and analytical function is distinct from research-use-only anthracycline analogs and from active pharmaceutical ingredients such as valrubicin, which is FDA-approved for intravesical treatment of BCG-refractory bladder carcinoma in situ .

Reference standards Regulatory compliance Analytical chemistry Pharmacopeial standards

Doxorubicinone Valerate (CAS 158699-93-5): Best Research and Industrial Application Scenarios


Reference Standard for Daunorubicin API Impurity Profiling and Quality Control

Doxorubicinone valerate is procured as a fully characterized reference standard for daunorubicin active pharmaceutical ingredient (API) impurity analysis, compliant with regulatory guidelines and traceable to USP or EP pharmacopeial standards . Its use ensures method validation and batch release testing meet regulatory submission requirements for pharmaceutical manufacturing and quality control laboratories. The compound provides a characterized chemical marker for identifying and quantifying structurally related aglycone-ester impurities that may arise during daunorubicin synthesis or degradation.

Analytical Method Development for Anthracycline-Related Impurity Quantification

The compound serves as a characterized chemical entity for developing and validating liquid chromatography and mass spectrometry methods for anthracycline-related substance analysis. Its molecular weight of 498.48–498.49 g/mol and C-14 valerate ester substituent provide distinct chromatographic retention and mass spectrometric fragmentation signatures compared to glycosylated anthracyclines, unmodified aglycones, and alternative 14-ester analogs [1]. These properties enable development of selective analytical methods for impurity profiling in pharmaceutical development.

Forensic Identification and Synthetic Intermediate Characterization

Doxorubicinone valerate may be utilized as a reference material for forensic identification of anthracycline-related substances and for characterizing synthetic intermediates in anthracycline analog development programs. The increased lipophilicity conferred by the C-14 valerate ester moiety distinguishes it from unmodified doxorubicinone in extraction and chromatographic workflows, supporting unambiguous identification in complex sample matrices .

Mechanistic Studies on Anthracycline Aglycone-Ester Pharmacology

As the aglycone form of a 14-valerate anthracycline derivative, doxorubicinone valerate may be employed as a chemical probe in research investigating the structure-activity relationships of anthracycline aglycone esters, including studies of cellular uptake kinetics, subcellular distribution, and the biological consequences of C-14 esterification in the absence of the glycosidic daunosamine moiety. The compound enables investigation of aglycone-ester pharmacology distinct from glycosylated 14-valerate analogs such as valrubicin and AD-198 [1].

Technical Documentation Hub

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